Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate
Description
Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate is a chiral organic compound featuring a β-amino ester backbone with a methoxy substituent at the 4-position and a trifluoroacetate counterion. This structure confers unique physicochemical properties, including enhanced solubility in polar aprotic solvents (e.g., DMSO) and stability under acidic conditions. The trifluoroacetate group is commonly employed in peptide synthesis and pharmaceutical intermediates to improve crystallinity and purification efficiency .
Properties
IUPAC Name |
methyl (3S)-3-amino-4-methoxybutanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.C2HF3O2/c1-9-4-5(7)3-6(8)10-2;3-2(4,5)1(6)7/h5H,3-4,7H2,1-2H3;(H,6,7)/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISSCMQPTKDZAB-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)OC)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CC(=O)OC)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095396-29-3 | |
| Record name | methyl (3S)-3-amino-4-methoxybutanoate; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of trifluoroacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl trifluoroacetate . This intermediate can then be reacted with appropriate reagents to introduce the amino and methoxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities. Additionally, the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetate group can be substituted by nucleophiles, leading to the formation of new compounds.
Acylation: The compound can participate in acylation reactions, where the amino group reacts with acylating agents to form amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Acylating Agents: Such as acyl chlorides and anhydrides for acylation reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield trifluoroacetylated derivatives, while acylation can produce amides with varying chain lengths and functional groups.
Scientific Research Applications
Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroacetyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate involves its interaction with molecular targets through its functional groups. The trifluoroacetate group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The amino and methoxy groups can participate in various chemical reactions, modulating the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
- Structural Differences: Replaces the 4-methoxy group with 3,3-dimethyl substituents. Features a trifluoroethylamino group instead of a primary amino group.
- Synthesis: Prepared via reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate in THF, followed by C18 column purification .
- Properties :
- Higher lipophilicity due to trifluoroethyl and dimethyl groups.
- Reduced polarity compared to the target compound, affecting solubility in aqueous systems.
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structural Differences: Cyclobutane ring replaces the linear butanoate chain. Contains a methylamino group and hydrochloride counterion instead of trifluoroacetate.
- Synthesis :
- Properties :
- Increased steric hindrance from the cyclobutane ring may reduce enzymatic degradation.
- Hydrochloride salt form offers higher water solubility but lower stability in organic solvents.
(S)-Methyl 2-((S)-2-((S)-2-Amino-4-Phenylbutanamido)-4-Methylpentanamido)-3-Phenylpropanoate 2,2,2-Trifluoroacetate
- Structural Differences :
- Complex peptide-like structure with multiple phenyl and methylpentanamido groups.
- Shares the trifluoroacetate counterion.
- Properties :
Physicochemical Properties Comparison
Functional Group Impact
- Trifluoroacetate vs. Hydrochloride :
- Methoxy vs. Trifluoroethylamino groups increase electronegativity, altering reactivity in nucleophilic substitutions .
Biological Activity
Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate is a compound of increasing interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a trifluoroacetate group that enhances its stability and reactivity. The compound includes an amino group, a methoxy group, and a butanoate backbone, making it versatile for various chemical reactions.
| Property | Details |
|---|---|
| IUPAC Name | methyl (3S)-3-amino-4-methoxybutanoate; 2,2,2-trifluoroacetic acid |
| CAS Number | 2095396-29-3 |
| Molecular Formula | C6H13F3N2O4 |
| Molecular Weight | 224.18 g/mol |
The biological activity of this compound is primarily attributed to its functional groups. The trifluoroacetate moiety can form strong hydrogen bonds with biological molecules, influencing their activity and function. The amino group allows for interactions with various enzymes and receptors, while the methoxy group may enhance lipophilicity, facilitating membrane penetration.
Interaction with Biological Targets
- Enzyme Modulation : The compound has been studied as a biochemical probe to understand enzyme mechanisms. Its ability to interact with specific enzymes can help elucidate metabolic pathways.
- Protein Interactions : It is also investigated for its role in protein interactions, potentially affecting signal transduction pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity:
- Antimicrobial Activity : In vitro tests have shown that the compound possesses antimicrobial properties against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes.
- Cytotoxicity : Studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies
- Cancer Research : A study conducted on the effects of this compound on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology.
- Enzyme Inhibition : Another study focused on the inhibition of specific enzymes involved in metabolic disorders showed that Methyl (S)-3-amino-4-methoxybutanoate can effectively inhibit enzyme activity, leading to decreased substrate turnover.
Applications in Research and Industry
This compound has several applications across different fields:
- Pharmaceutical Development : Its unique properties make it a candidate for drug development, particularly in creating new therapeutics for metabolic diseases and cancers.
- Biochemical Research : The compound serves as a tool for studying enzyme mechanisms and protein interactions in various biological systems.
Q & A
Q. What are the standard synthetic protocols for Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate?
A typical synthesis involves dissolving the hydrochloride salt of the precursor (e.g., Methyl (S)-2-amino-3,3-dimethylbutanoate) in tetrahydrofuran (THF), followed by reaction with trifluoroethyl triflate and a base like diisopropylethyl amine under nitrogen at 60°C for 27 hours. After acid quenching, purification via C18 reverse-phase chromatography (acetonitrile/water gradient) yields the product . Adjust reaction time or temperature empirically to optimize yields.
Q. How is the compound purified, and what solvents are optimal for chromatography?
Reverse-phase C18 columns with acetonitrile/water gradients are effective for purification, as demonstrated in similar trifluoroacetate syntheses . For polar impurities, silica gel chromatography (hexane/ethyl acetate) may also be employed, but solvent ratios should be tailored using TLC monitoring.
Q. Which analytical techniques confirm structural integrity and purity?
- LCMS : Monitors molecular ion peaks (e.g., [M+H]⁺) and retention times.
- HPLC : Validates enantiomeric purity using chiral columns.
- NMR : Assigns stereochemistry (e.g., ¹H and ¹³C signals for methoxy and trifluoroacetate groups) .
- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and F.
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis?
Use chiral catalysts (e.g., copper(I) halides with trifluoroacetate salts) to enhance stereoselectivity . Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. If ee <95%, consider kinetic resolution by recrystallization in ethanol/water mixtures.
Q. What mechanistic insights explain the reactivity of the trifluoroacetate group in coupling reactions?
The trifluoroacetate acts as a leaving group in nucleophilic substitutions due to its strong electron-withdrawing effect. Computational studies (DFT) suggest transition states stabilized by trifluoroacetate’s inductive effect, which lowers activation energy . Validate using isotopic labeling (e.g., ¹⁸O) to track bond cleavage.
Q. How do conflicting LCMS and NMR data arise, and how can they be resolved?
Discrepancies may stem from residual solvents (e.g., THF) in LCMS or dynamic proton exchange in NMR. Solutions:
- LCMS : Use high-purity solvents and degas mobile phases.
- NMR : Record spectra at varying temperatures (e.g., 25°C vs. 40°C) to identify exchange-broadened signals .
Q. What strategies optimize yield in large-scale syntheses?
- Solvent Choice : Replace THF with 2-MeTHF for better boiling point control.
- Catalyst Loading : Increase trifluoroethyl triflate stoichiometry to 2.5 equivalents to drive reaction completion .
- Workup : Use liquid-liquid extraction (ethyl acetate/water) to recover unreacted precursors.
Q. How is the compound’s stability assessed under physiological conditions?
- Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LCMS.
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures.
- Light Sensitivity : Store in amber vials if UV-Vis shows absorbance <300 nm .
Methodological Notes
- Contradiction Handling : If yields drop below 50%, verify reagent freshness (e.g., trifluoroethyl triflate hydrolyzes readily) and exclude moisture via inert atmosphere .
- Advanced Applications : The trifluoroacetate group’s stability in biological assays makes the compound suitable for prodrug design, as seen in IL-2 inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
